Technical Monograph: 4-(Piperazin-1-yl)-1H-indazole Dihydrochloride
Technical Monograph: 4-(Piperazin-1-yl)-1H-indazole Dihydrochloride
[1]
Executive Summary & Chemical Identity[1][2][3][4]
The compound 4-(Piperazin-1-yl)-1H-indazole is a critical heterocyclic scaffold used primarily in the development of kinase inhibitors (e.g., ROCK, Akt, and ERK inhibitors) and GPCR modulators.[1]
While often requested as the dihydrochloride salt for improved aqueous solubility during biological assays, the commercial landscape frequently lists the monohydrochloride or free base .[1] This guide provides the specific CAS registry numbers to navigate this ambiguity and details the synthetic routes to access the desired salt form.
Data Sheet
| Property | Detail |
| Chemical Name | 4-(Piperazin-1-yl)-1H-indazole dihydrochloride |
| Common Scaffolds | 4-Aminoindazole; N-Arylpiperazine |
| Free Base CAS | 105684-53-5 (Primary Reference) |
| HCl Salt CAS | 2438900-68-4 (Listed as Hydrochloride, typically x1 HCl) |
| Molecular Formula | C₁₁H₁₄N₄[1][2][3][4][5][6] · 2HCl (Dihydrochloride) |
| Molecular Weight | 202.26 g/mol (Free Base) / ~275.18 g/mol (2HCl) |
| SMILES | Cl.Cl.C1CN(CCN1)C2=CC=CC3=C2C=NN3 |
Critical Disambiguation (Safety & Accuracy)
WARNING: Researchers frequently confuse this compound with its Indole analog due to structural similarity and overlapping CAS indexing in non-curated databases.[1]
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Target Compound: 4-(Piperazin-1-yl)-1H-INDAZOLE (Contains N-N bond in the 5-membered ring).[1][2]
-
Common Decoy: 4-(Piperazin-1-yl)-1H-INDOLE (CAS: 255714-24-0).[1][3][7]
-
Verification: Always verify the presence of the Indazole N2 nitrogen via ¹H-NMR (typically a broad singlet around 13.0 ppm for the NH, and distinct C3-H signal).[1]
Synthesis & Salt Formation Protocols
The introduction of the piperazine moiety at the C4 position of the indazole ring is electronically challenging due to the electron-rich nature of the heterocycle.[1] Nucleophilic aromatic substitution (
Core Synthesis Workflow (Free Base)[1]
Precursors:
-
4-Bromo-1H-indazole (CAS: 186407-74-9) - Note: N1-protection (e.g., THP or Boc) is recommended to prevent catalyst poisoning, though unprotected substrates can work with specific ligands.[1]
-
1-Boc-piperazine (CAS: 57260-71-6)[1]
Reaction Conditions:
-
Catalyst:
or -
Ligand: XPhos or BINAP (XPhos is preferred for sterically hindered substrates).[1]
-
Base:
or .[1] -
Solvent: Toluene or 1,4-Dioxane (anhydrous).
-
Temp: 100°C - 110°C (12-18 hours).
Dihydrochloride Salt Formation Protocol
To generate the specific dihydrochloride salt requested, a controlled acidification is required.[1]
-
Dissolution: Dissolve 1.0 eq of the purified Free Base (or N-Boc protected intermediate) in minimal Methanol (MeOH) or Dichloromethane (DCM).
-
Acid Addition:
-
Precipitation: The dihydrochloride salt is highly polar and will precipitate immediately from Ether/Dioxane.[1]
-
Isolation: Filter the solid under
atmosphere (hygroscopic). Wash with cold .[1] -
Drying: Vacuum dry over
to remove trace solvent.[1]
Visualization: Synthetic Pathway & Logic[1]
The following diagram illustrates the synthetic decision tree, highlighting the critical divergence between the Indazole and Indole pathways to prevent sourcing errors.
Figure 1: Critical path for identification and synthesis, highlighting the common "Indole" decoy.
Analytical Validation (Self-Validating System)[1]
To ensure the integrity of the dihydrochloride salt, the following analytical checkpoints must be met. The stoichiometry of the salt (2HCl vs 1HCl) significantly affects biological assay results (pH drift) and solubility.[1]
| Method | Expected Signal | Validation Criteria |
| ¹H-NMR (DMSO-d₆) | ~13.2 ppm (s, 1H) | Indazole NH proton.[1] Absence confirms N1-alkylation or degradation.[1] |
| ¹H-NMR (DMSO-d₆) | ~9.0-9.5 ppm (br s, 2H) | Piperazine |
| Elemental Analysis | Cl % Content | Theoretical Cl% for 2HCl is ~25.7%.[1] <15% indicates Monohydrochloride.[1] |
| HPLC (Reverse Phase) | RT Shift | Salt form should elute identically to free base if buffer pH > 7, but injection in neat water may show peak splitting if not buffered.[1] |
Solubility Profile
-
Free Base: Low aqueous solubility; soluble in DMSO, DMF.[1]
-
Dihydrochloride: High aqueous solubility (>50 mM).[1] Note: Solutions are acidic.[1] Ensure assay buffers (HEPES/Tris) have sufficient capacity to maintain physiological pH.
Medicinal Chemistry Applications
The 4-(piperazin-1-yl)-1H-indazole scaffold is a "privileged structure" in drug discovery, often serving as a bioisostere for quinazoline or isoquinoline cores.[1]
-
Kinase Inhibition: The N1 and N2 nitrogens of the indazole act as a hinge-binding motif (donor-acceptor pair) in the ATP-binding pocket of kinases like ROCK1/2 (Rho-associated protein kinase) and ERK (Extracellular signal-regulated kinase).[1]
-
GPCR Modulation: The piperazine tail provides a vector for solubilizing groups or "caps" that reach into the solvent-exposed regions of receptors, such as the 5-HT6 or Dopamine D3 receptors.[1]
-
Linker Utility: The secondary amine of the piperazine is an ideal handle for attaching PROTAC linkers or fluorophores without disrupting the primary binding mode of the indazole core.[1]
References
-
Sigma-Aldrich. (2024).[1] Product Specification: 4-(Piperazin-1-yl)-1H-indazole hydrochloride.[1][5][7] Link[1]
-
PubChem. (2024).[1][2] Compound Summary: 4-(1-Piperazinyl)-1H-indazole (Free Base).[1] National Library of Medicine.[1] Link[1][2]
-
Surry, D. S., & Buchwald, S. L. (2008).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Context: Protocol for amination of electron-rich heterocycles).
-
Chem-Impex. (2024).[1] 4-Bromo-1H-indazole Precursor Data. Link
Sources
- 1. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 2. 4-(Piperazin-1-yl)-1H-indazole | C11H14N4 | CID 21027343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. prepchem.com [prepchem.com]
- 5. 4-(Piperazin-1-yl)-1H-indazole hydrochloride | 2438900-68-4 [sigmaaldrich.com]
- 6. 4-Bromo-1H-indazole 95 186407-74-9 [sigmaaldrich.com]
- 7. 4-(1-piperazinyl)-1H-Indole (hydrochloride) | CAS 255714-24-0 | Cayman Chemical | Biomol.com [biomol.com]
